

Application Notes and Protocols: 4-Aminopyridine-2,6-dicarboxylic Acid in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 4-Aminopyridine-2,6-dicarboxylic acid

Cat. No.: B1323195

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of **4-Aminopyridine-2,6-dicarboxylic acid** as a versatile intermediate in pharmaceutical research and development. This document details its physicochemical properties, potential synthetic routes, and its application in the synthesis of bioactive molecules, with a focus on derivatives targeting neurological pathways.

Introduction

4-Aminopyridine-2,6-dicarboxylic acid (CAS No. 2683-49-0) is a heterocyclic compound featuring a pyridine core substituted with two carboxylic acid groups and an amino group. This trifunctional scaffold makes it a valuable building block for creating complex molecular architectures.^[1] Its structural rigidity and the presence of hydrogen bond donors and acceptors make it an attractive starting material for the synthesis of novel drug candidates, particularly in the field of neuroscience.^[2] The pyridine motif is a common feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry.

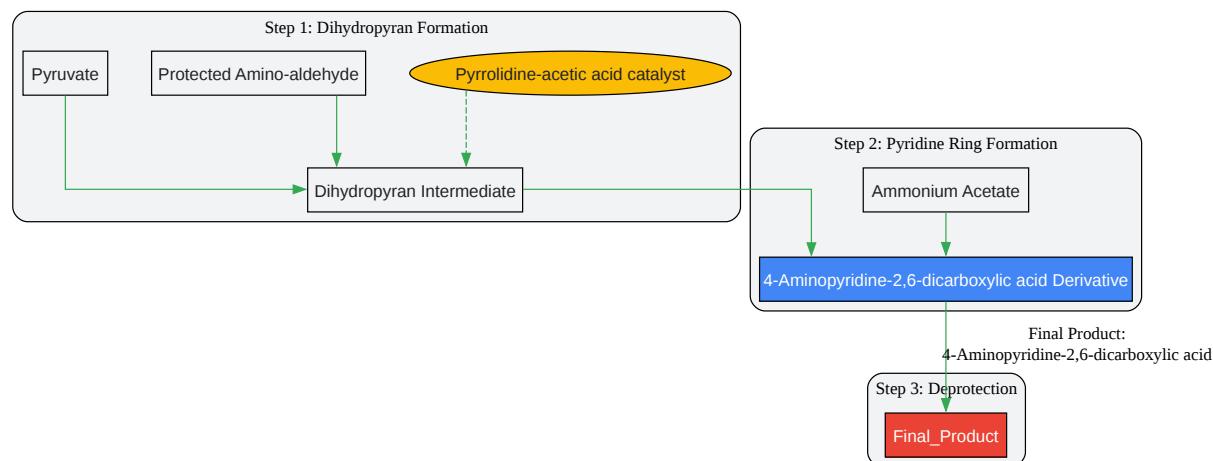
Physicochemical Properties and Commercial Availability

4-Aminopyridine-2,6-dicarboxylic acid is commercially available from various suppliers, typically with a purity of 95% or higher.[\[1\]](#)[\[3\]](#) Key properties are summarized in the table below.

Property	Value	Reference
CAS Number	2683-49-0	[1] [3] [4]
Molecular Formula	C ₇ H ₆ N ₂ O ₄	[1] [3] [4]
Molecular Weight	182.13 g/mol	[1] [4]
Typical Purity	≥ 95% or ≥ 97%	[1] [3]
IUPAC Name	4-aminopyridine-2,6-dicarboxylic acid	[4]

Synthesis of 4-Aminopyridine-2,6-dicarboxylic Acid

While a specific, detailed experimental protocol for the synthesis of **4-Aminopyridine-2,6-dicarboxylic acid** is not readily available in the reviewed literature, a general and efficient one-pot method for the synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives has been developed.[\[5\]](#) This approach offers mild conditions and high atom economy.[\[5\]](#) A plausible adaptation of this method for the synthesis of the title compound is presented below.

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Caption: One-pot synthesis strategy for **4-aminopyridine-2,6-dicarboxylic acid**.

Experimental Protocol: One-Pot Synthesis of 4-Substituted Pyridine-2,6-dicarboxylic Acid Derivatives

This protocol is based on a general method for synthesizing 4-substituted pyridine-2,6-dicarboxylic acid derivatives and would require optimization for the specific synthesis of the 4-amino analog, likely involving a protected amino-aldehyde as a starting material.[5]

Materials:

- Pyruvate ester (e.g., ethyl pyruvate)

- Appropriate aldehyde (for the 4-amino derivative, a protected amino-aldehyde would be necessary)
- Pyrrolidine
- Acetic acid
- Ammonium acetate
- Acetonitrile (solvent)

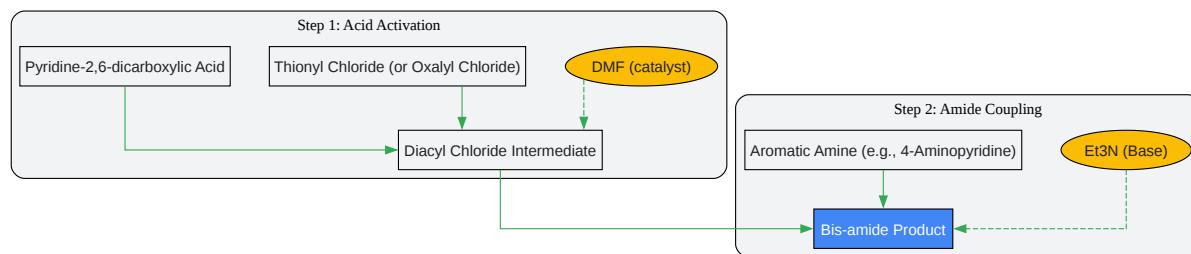
Procedure:

- To a solution of the aldehyde (1.0 equiv) in acetonitrile, add the pyruvate ester (3.0 equiv), pyrrolidine (0.4 equiv), and acetic acid (1.0 equiv).
- Stir the reaction mixture at room temperature for approximately 30 hours to form the dihydropyran intermediate.
- To the reaction mixture, add ammonium acetate (3.0 equiv) and an additional equivalent of acetic acid.
- Continue stirring at room temperature for 24 hours.
- Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the diethyl ester of the 4-substituted pyridine-2,6-dicarboxylic acid.
- Subsequent hydrolysis of the ester groups would yield the final dicarboxylic acid. For the 4-amino derivative, a final deprotection step would be required.

Application as a Pharmaceutical Intermediate: Synthesis of Bioactive Amides

4-Aminopyridine-2,6-dicarboxylic acid serves as a key building block for creating more complex molecules. One direct application is in the synthesis of bis-amides, which are of interest for their potential in catalysis, coordination chemistry, and as molecular devices. A

general procedure for the synthesis of pyridine-2,6-dicarboxamides from the related pyridine-2,6-dicarboxylic acid is well-established and can be adapted.



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Caption: General workflow for the synthesis of pyridine-2,6-dicarboxamides.

Experimental Protocol: Synthesis of N₂,N₆-Di(pyridin-4-yl)pyridine-2,6-dicarboxamide

This protocol details the synthesis of a bis-amide from pyridine-2,6-dicarboxylic acid and 4-aminopyridine, illustrating a key reaction type for this class of intermediates.

Materials:

- Pyridine-2,6-dicarboxylic acid
- Oxalyl chloride or thionyl chloride
- Dimethylformamide (DMF, catalytic amount)
- Dichloromethane (DCM, anhydrous)

- 4-Aminopyridine
- Triethylamine (Et_3N)
- Tetrahydrofuran (THF, anhydrous)

Procedure:

Part 1: Formation of the Diacyl Chloride

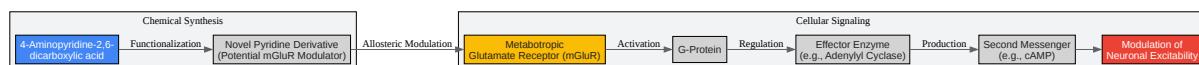
- Suspend pyridine-2,6-dicarboxylic acid in anhydrous DCM.
- Add a catalytic amount of DMF (a few drops).
- Slowly add oxalyl chloride (4-6 equivalents) dropwise at room temperature.
- Stir the mixture until the solution becomes clear (typically 3-4 hours).
- Remove the solvent and excess oxalyl chloride under reduced pressure.

Part 2: Amide Coupling

- Dissolve the resulting diacyl chloride in anhydrous DCM and cool to 0 °C.
- In a separate flask, dissolve 4-aminopyridine (2.0 equivalents) and triethylamine (2.0 equivalents) in anhydrous THF.
- Add the amine solution dropwise to the cooled diacyl chloride solution.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography.
- Upon completion, remove the solvents by evaporation.
- Suspend the solid residue in water, filter, and wash with saturated sodium bicarbonate solution and then with water to obtain the crude product.
- Purify the product by recrystallization or column chromatography.

Potential Application in the Development of mGluR Modulators

Derivatives of pyridine carboxylic acids are actively being investigated as modulators of metabotropic glutamate receptors (mGluRs), which are implicated in a variety of neurological and psychiatric disorders. The structural features of **4-Aminopyridine-2,6-dicarboxylic acid** make it an excellent starting point for the synthesis of novel mGluR modulators. The two carboxylic acid groups can be functionalized to interact with the receptor binding pocket, while the amino group provides a handle for further chemical modification to fine-tune the pharmacological properties.



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Caption: Proposed role of **4-aminopyridine-2,6-dicarboxylic acid** derivatives in mGluR signaling.

The synthesis of libraries of compounds based on the **4-Aminopyridine-2,6-dicarboxylic acid** scaffold could lead to the discovery of potent and selective positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) of mGluRs. These modulators could have therapeutic potential for conditions such as Parkinson's disease, anxiety, and schizophrenia.

Conclusion

4-Aminopyridine-2,6-dicarboxylic acid is a high-value pharmaceutical intermediate with significant potential for the development of novel therapeutics. Its versatile chemical nature allows for the synthesis of a wide range of derivatives, particularly those targeting the central nervous system. The provided protocols and conceptual frameworks serve as a guide for researchers to explore the utility of this promising building block in their drug discovery programs.

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